molecular formula C10H16ClNO2 B1450562 (R)-Amino(4-ethoxyphenyl)methanol hcl CAS No. 1391501-85-1

(R)-Amino(4-ethoxyphenyl)methanol hcl

Cat. No. B1450562
M. Wt: 217.69 g/mol
InChI Key: MLULTGDNDSBSPV-PPHPATTJSA-N
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Description

“®-Amino(4-ethoxyphenyl)methanol hcl” is a chemical compound with a molecular weight of 152.19 . It is also known as (4-Ethoxyphenyl)methanol . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 . This indicates that the compound has a molecular structure with 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is also an inhibitor of CYP1A2 . The compound has a Log Po/w (iLOGP) of 2.21, indicating its lipophilicity .

Scientific Research Applications

1. Chemical Intermediates and Synthesis

(R)-Amino(4-ethoxyphenyl)methanol HCl and its derivatives play a significant role as intermediates in various chemical syntheses. For instance, they have been involved in the epimerization of ritodrine, leading to the formation of threo enantiomers through specific intermediates (Sill, Housmyer, & Gibboney, 1987). Additionally, derivatives of (R)-Amino(4-ethoxyphenyl)methanol HCl have been synthesized for use in asymmetric syntheses, such as the creation of α-hydroxy esters (Jung, Ho, & Kim, 2000).

2. Material Science and Corrosion Inhibition

Compounds related to (R)-Amino(4-ethoxyphenyl)methanol HCl have shown effectiveness in material science, particularly in corrosion inhibition. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound structurally similar to (R)-Amino(4-ethoxyphenyl)methanol HCl, has demonstrated significant inhibition of corrosion on mild steel in acidic environments (Bentiss et al., 2009).

3. Organic Chemistry and Reaction Studies

In organic chemistry, studies have been conducted on reactions involving (R)-Amino(4-ethoxyphenyl)methanol HCl or its analogs. These include exploring the reaction mechanisms and intermediates, such as in the study of the interaction between N-acetylcysteine and 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one (Lindqvist, Kenne, & Lindeke, 1991).

4. Analytical Chemistry and Derivatization Agents

In analytical chemistry, derivatives of (R)-Amino(4-ethoxyphenyl)methanol HCl have been used as derivatization agents. For example, 2-Amino-4,5-ethylenedioxyphenol, a compound related to (R)-Amino(4-ethoxyphenyl)methanol HCl, has been used as a precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography (Nohta et al., 1994).

5. Molecular Chemistry and Ligand Studies

Compounds structurally related to (R)-Amino(4-ethoxyphenyl)methanol HCl have been investigated in the context of molecular chemistry, particularly in ligand exchange reactions. For instance, studies on the ligand exchange reactions of certain complexes have shed light on the reactivity and bonding characteristics of these molecules (Klausmeyer et al., 2003).

Safety And Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

(2R)-2-amino-2-(4-ethoxyphenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-13-9-5-3-8(4-6-9)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLULTGDNDSBSPV-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Amino(4-ethoxyphenyl)methanol hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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